REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8]O)[CH:5]=[C:4]([CH3:10])[N:3]=1.S(Cl)([Cl:13])=O>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][Cl:13])[CH:5]=[C:4]([CH3:10])[N:3]=1
|
Name
|
|
Quantity
|
0.212 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=C1)CO)C
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were removed
|
Type
|
CUSTOM
|
Details
|
the product dried under vacuum for several hours
|
Type
|
CUSTOM
|
Details
|
to afford 0.24 g (quant.) as a clear oil which
|
Type
|
CUSTOM
|
Details
|
was used without purification
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=CC(=C1)CCl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |